Ethyl 6-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate
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Overview
Description
Ethyl 6-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its wide range of applications in medicinal chemistry due to its unique structural characteristics and biological activities .
Preparation Methods
The synthesis of Ethyl 6-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl chloroformate, followed by iodination and chlorination steps . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
Ethyl 6-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 6-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active molecules, including potential anti-tuberculosis agents.
Biological Studies: The compound is studied for its potential biological activities, such as anti-inflammatory and anti-proliferative effects.
Material Science: Due to its unique structural properties, it is also explored for applications in material science.
Mechanism of Action
The mechanism of action of Ethyl 6-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Ethyl 6-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
Ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate: This compound has similar structural features but different substituents, leading to distinct biological activities.
Ethyl 6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate: Another derivative with different substituents, showing unique anti-proliferative activities.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
886363-66-2 |
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Molecular Formula |
C10H8ClIN2O2 |
Molecular Weight |
350.54 g/mol |
IUPAC Name |
ethyl 6-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H8ClIN2O2/c1-2-16-10(15)8-9(12)14-5-6(11)3-4-7(14)13-8/h3-5H,2H2,1H3 |
InChI Key |
INGTWJOUDFQGOD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C=C(C=CC2=N1)Cl)I |
Origin of Product |
United States |
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